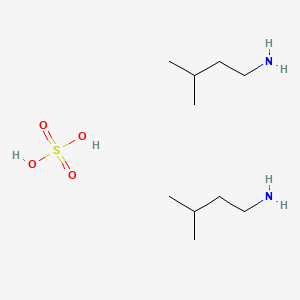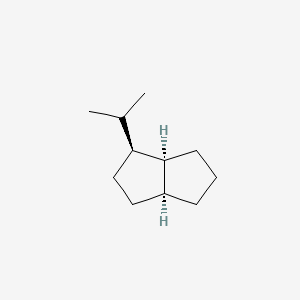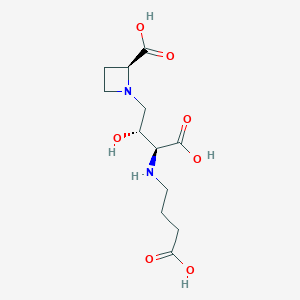
2Deoxymugineic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxymugineic acid is a phytosiderophore, a type of molecule secreted by plants to facilitate the uptake of iron from the soil. It is particularly significant in graminaceous plants, such as barley and rice, where it plays a crucial role in iron acquisition under iron-deficient conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Deoxymugineic acid can be synthesized in vitro from L-methionine and nicotianamine using a cell-free system derived from the root tips of iron-deficient barley. The reactions require an amino group acceptor (e.g., 2-oxoglutarate, pyruvate, or oxalacetic acid) and a reductant (e.g., NADH or NADPH). The optimal pH for the biosynthetic activity is around 9 .
Industrial Production Methods: While industrial production methods for 2-deoxymugineic acid are not extensively documented, the biosynthesis in plants involves the conversion of nicotianamine to 2-deoxymugineic acid through the action of specific enzymes such as nicotianamine aminotransferase and deoxymugineic acid synthase .
Chemical Reactions Analysis
Types of Reactions: 2-Deoxymugineic acid undergoes various chemical reactions, including oxidation and chelation. One notable reaction is its conversion to mugineic acid through the action of 2-deoxymugineic acid 2-dioxygenase, which involves the incorporation of oxygen .
Common Reagents and Conditions:
Major Products:
Mugineic Acid: Formed through the oxidation of 2-deoxymugineic acid.
Metal Complexes: Formed through chelation with metal ions such as iron, copper, and zinc.
Scientific Research Applications
2-Deoxymugineic acid has several scientific research applications:
Mechanism of Action
2-Deoxymugineic acid exerts its effects primarily through its ability to chelate metal ions. In plants, it is secreted by roots into the rhizosphere, where it binds to ferric iron (Fe3+), forming a stable complex that can be taken up by the plant. The molecular targets include ferric iron, and the pathways involved are those related to iron uptake and transport .
Comparison with Similar Compounds
2-Deoxymugineic acid is part of the mugineic acid family of phytosiderophores. Similar compounds include:
Mugineic Acid: The oxidized form of 2-deoxymugineic acid.
Nicotianamine: A precursor in the biosynthesis of 2-deoxymugineic acid.
Uniqueness: 2-Deoxymugineic acid is unique due to its specific role in iron uptake in graminaceous plants and its ability to form stable complexes with a variety of metal ions, making it highly effective in iron acquisition under iron-deficient conditions .
Properties
Molecular Formula |
C12H20N2O7 |
|---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
(2S)-1-[(2R,3S)-3-carboxy-3-(3-carboxypropylamino)-2-hydroxypropyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O7/c15-8(6-14-5-3-7(14)11(18)19)10(12(20)21)13-4-1-2-9(16)17/h7-8,10,13,15H,1-6H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8+,10-/m0/s1 |
InChI Key |
WLLINEYHMTWOHL-XKSSXDPKSA-N |
Isomeric SMILES |
C1CN([C@@H]1C(=O)O)C[C@H]([C@@H](C(=O)O)NCCCC(=O)O)O |
Canonical SMILES |
C1CN(C1C(=O)O)CC(C(C(=O)O)NCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


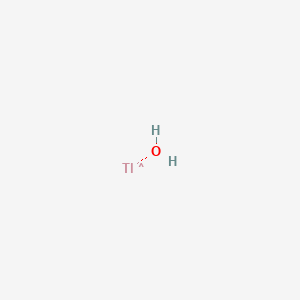
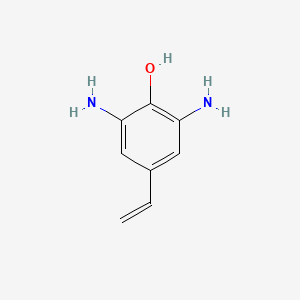
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)

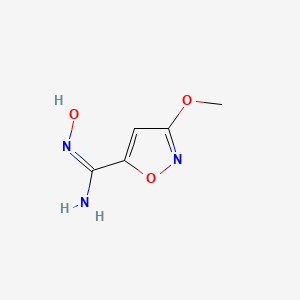
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)
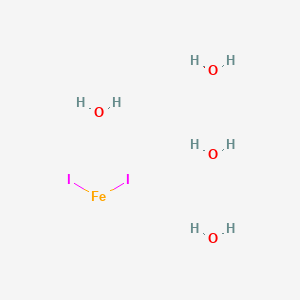


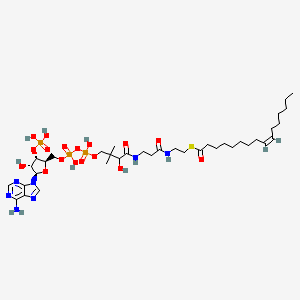
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)

